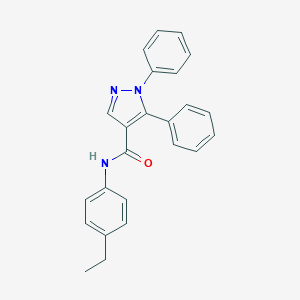

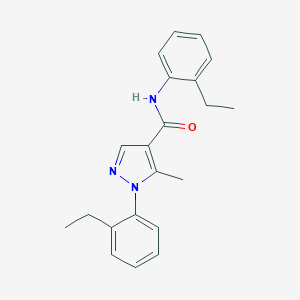

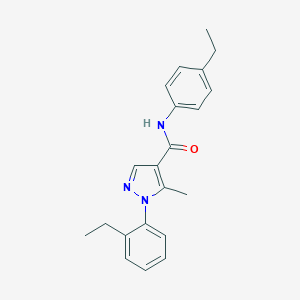

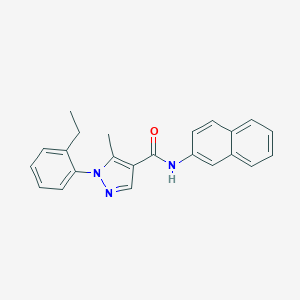

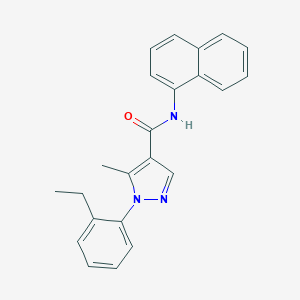

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as Edaravone, is a synthetic antioxidant drug that has been found to have neuroprotective effects in various neurological disorders. It was first approved for clinical use in Japan in 2001 for the treatment of acute ischemic stroke and has since been approved in other countries for the same indication.

Mecanismo De Acción

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to enhance the expression of neurotrophic factors, which promote neuronal survival and regeneration.

Biochemical and Physiological Effects:

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues, including the brain. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the expression of anti-inflammatory cytokines, such as interleukin-10. N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor and nerve growth factor, which promote neuronal survival and regeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its well-established neuroprotective effects, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide also has some limitations, including its high cost, its short half-life, and its potential to interfere with other experimental treatments.

Direcciones Futuras

There are several future directions for research on N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, including its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis, its combination with other neuroprotective agents, and its optimization for clinical use, such as the development of sustained-release formulations. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's neuroprotective effects and to identify biomarkers for patient selection and monitoring.

Métodos De Síntesis

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the condensation of 4-ethylphenylhydrazine with 4-bromobenzaldehyde to form 4-ethylphenyl-4-bromobenzylhydrazine. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the pyrazole ring. Finally, the carboxamide group is introduced by reacting the pyrazole intermediate with chloroacetyl chloride in the presence of a base.

Aplicaciones Científicas De Investigación

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including acute ischemic stroke, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and Alzheimer's disease (AD). In acute ischemic stroke, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and inflammation, improve neurological function, and reduce the risk of disability and death. In ALS, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to slow disease progression and improve survival. In TBI, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce brain edema, improve neurological function, and reduce neuronal damage. In AD, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and improve cognitive function.

Propiedades

Fórmula molecular |

C24H21N3O |

|---|---|

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

N-(4-ethylphenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C24H21N3O/c1-2-18-13-15-20(16-14-18)26-24(28)22-17-25-27(21-11-7-4-8-12-21)23(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3,(H,26,28) |

Clave InChI |

CYCZQVFRIZTFHX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dichlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286820.png)

![6-(4-Fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286822.png)

![6-Ethyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286825.png)

![7-Methyl-3-[(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B286840.png)

![7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B286841.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286842.png)

![7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B286843.png)